molecular formula C7H16ClNO B8176143 [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride

Cat. No.: B8176143
M. Wt: 165.66 g/mol
InChI Key: BQXNLOACNPXMSG-LEUCUCNGSA-N
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Description

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexylamine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,3S)-3-aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the hydroxyl group.

    Cyclohexanol: Similar structure but lacks the amino group.

    [(1R,3R)-3-aminocyclohexyl]methanol hydrochloride: Stereoisomer with different spatial arrangement.

Uniqueness

[(1S,3S)-3-aminocyclohexyl]methanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its dual functional groups (amino and hydroxyl) allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[(1S,3S)-3-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXNLOACNPXMSG-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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